Cas no 923070-02-4 (N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)methylacetamide)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)methylacetamide
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- Inchi: 1S/C19H14F2N4O3S/c20-11-7-13(21)18-14(8-11)29-19(23-18)25(9-12-3-1-2-6-22-12)17(28)10-24-15(26)4-5-16(24)27/h1-3,6-8H,4-5,9-10H2
- InChI Key: VFIXYNDRSQIYSL-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(F)C=C(F)C=C2S1)CC1=NC=CC=C1)(=O)CN1C(=O)CCC1=O
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2738-1702-1mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-2μmol |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-4mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-25mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-50mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-5mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-10mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-2mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-20μmol |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2738-1702-3mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
923070-02-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)methylacetamide Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)methylacetamide
N-(4,6-Difluoro-1,3-Benzothiazol-2-Yl)-2-(2,5-Dioxopyrrolidin-1-Yl)-N-(Pyridin-2-Yl)Methylacetamide: A Comprehensive Overview
The compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)methylacetamide, identified by the CAS number 923070-02-4, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzothiazole ring system, a pyridine moiety, and a dioxopyrrolidine group. These structural features contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and material science due to their versatile electronic properties and ability to form stable complexes with metal ions. The presence of fluorine atoms at positions 4 and 6 of the benzothiazole ring in this compound introduces additional electronic effects, enhancing its stability and reactivity in certain chemical environments. This makes it a promising candidate for applications in catalysis and sensor technology.
The pyridine moiety in the molecule further enhances its aromaticity and electron-withdrawing capacity, which are critical for its interactions with biological targets or other chemical species. The dioxopyrrolidine group adds a cyclic amide structure that can participate in hydrogen bonding and other non-covalent interactions, making the compound suitable for use in peptide synthesis or as a bioisostere in drug design.
From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Researchers have employed various strategies, including Suzuki coupling reactions and nucleophilic acyl substitutions, to assemble the complex architecture of this molecule efficiently. The development of scalable synthesis routes has been a focus of recent studies to meet the increasing demand for such compounds in both academic and industrial settings.
In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies suggest that it may exhibit selective binding to specific protein targets, making it a valuable tool for studying disease mechanisms at the molecular level. Furthermore, its ability to penetrate cellular membranes without significant toxicity has positioned it as a promising lead compound for therapeutic development.
Recent advancements in computational chemistry have also enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have provided insights into its binding affinities with various receptors, while quantitative structure-property relationship (QSPR) models have helped optimize its bioavailability.
Looking ahead, the integration of machine learning algorithms into drug discovery pipelines is expected to further accelerate the development of compounds like N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)methylacetamide. These tools can analyze vast chemical spaces to identify novel scaffolds or optimize existing ones for improved efficacy and safety profiles.
In conclusion, N-(4,6-difluoro-1,3-benzothiazol-2-Yl)-2-(2,5-Dioxopyrrolidin-l-Yl)-N-(Pyridin-Z-Yl)methylacetamide represents a cutting-edge example of modern organic chemistry's capabilities in designing complex molecules with tailored functionalities. Its unique structure and versatile properties make it an invaluable asset for advancing both fundamental research and applied technologies across multiple disciplines.
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